Laminaribiose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

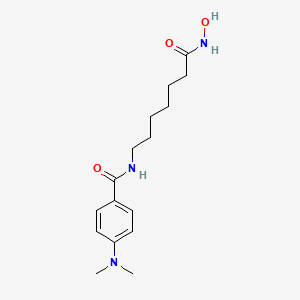

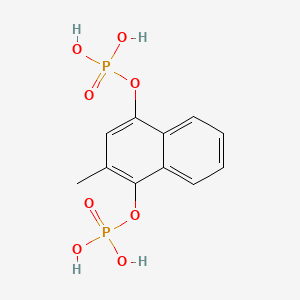

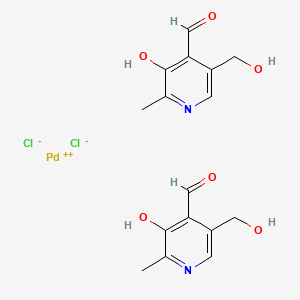

Laminaribiose is a disaccharide composed of two glucose molecules linked by a β-1,3-glycosidic bond It is a naturally occurring sugar found in various sources, including algae and fungi

Aplicaciones Científicas De Investigación

Laminaribiose has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycosides.

Biology: this compound is used in studies related to cell wall structure and function in plants and fungi.

Medicine: It has potential therapeutic applications, including the treatment of dermatitis and as an immunomodulatory agent.

Industry: this compound is utilized as a soluble dietary fiber and in the production of prebiotics .

Mecanismo De Acción

Target of Action

Laminaribiose primarily targets enzymes such as This compound phosphorylase . This enzyme catalyzes the chemical reaction of 3-beta-D-glucosyl-D-glucose and phosphate, producing D-glucose and alpha-D-glucose 1-phosphate .

Mode of Action

This compound interacts with its target, this compound phosphorylase, in a process known as phosphorolysis . This process involves the breaking of a glycosidic bond in this compound, resulting in the formation of alpha-glucose 1-phosphate and glucose . The enzyme this compound phosphorylase is more specific to this compound than other glucobioses .

Biochemical Pathways

This compound is involved in the glucoside hydrolase family 94 pathway . This pathway includes other enzymes such as cellobiose phosphorylase, cellodextrin phosphorylase, and N, N ′-diacetylchitobiose phosphorylase . The role of this compound phosphorylase is to utilize this compound generated outside the cell .

Pharmacokinetics

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties

Result of Action

The phosphorolysis of this compound by this compound phosphorylase results in the production of alpha-glucose 1-phosphate and glucose . This process is crucial for the utilization of this compound in various biological applications .

Action Environment

Environmental factors such as moisture, oxygen, carbon dioxide, temperature, pH, light, osmotic effect, and mechanical and sonic stress can influence the action, efficacy, and stability of this compound . For instance, water is an essential component for the growth of bacteria, and 80% of the bacterial cell is made up of water . Therefore, the presence of a free water molecule is important for the optimum growth of the microorganism

Análisis Bioquímico

Biochemical Properties

Laminaribiose plays a crucial role in biochemical reactions, particularly in the metabolism of polysaccharides. It is a substrate for enzymes such as this compound phosphorylase, which catalyzes the phosphorolysis of this compound into α-glucose 1-phosphate and glucose . This enzyme is part of the glucoside hydrolase family 94 and is involved in the utilization of this compound generated outside the cell . Additionally, this compound interacts with exo-1,3-β-glucanase and β-glucosidase, which are involved in the degradation of β-glucans .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in carbohydrate metabolism, thereby impacting the overall metabolic flux within cells. This compound also plays a role in modulating the immune response by interacting with immune cells and influencing cytokine production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. For instance, this compound phosphorylase binds to this compound and catalyzes its conversion into glucose and α-glucose 1-phosphate . This interaction is crucial for the utilization of this compound in metabolic pathways. Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under recommended storage conditions, with a shelf life of over two years . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve immune function. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing metabolic imbalances . Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of β-glucans and the synthesis of glucose and α-glucose 1-phosphate. Enzymes such as this compound phosphorylase and β-glucosidase play key roles in these pathways . The interaction of this compound with these enzymes affects the overall metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound, ensuring its availability for metabolic processes . The distribution of this compound can also influence its accumulation in specific tissues, affecting its overall activity and function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular activity. Targeting signals and post-translational modifications direct this compound to these compartments, ensuring its proper localization and function . The subcellular localization of this compound is crucial for its role in metabolic pathways and its interaction with enzymes and other biomolecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Laminaribiose can be synthesized through both chemical and enzymatic methods. The chemical synthesis involves the glycosylation of protected glucose derivatives using appropriate catalysts and promoters. For instance, peracylated donors and glucofuranose protected by acetal groups can be used in the presence of a Lewis acid to facilitate the glycosidic coupling .

Industrial Production Methods: Enzymatic synthesis is preferred for industrial production due to its efficiency and eco-friendliness. A common method involves the use of this compound phosphorylase and sucrose phosphorylase in a bienzymatic reaction system. This process can be carried out in a packed bed reactor, where immobilized enzymes catalyze the conversion of sucrose and glucose to this compound under mild conditions .

Análisis De Reacciones Químicas

Types of Reactions: Laminaribiose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into glucose units.

Oxidation: Oxidizing agents such as periodic acid can cleave the glycosidic bond, resulting in the formation of aldehyde groups.

Glycosylation: Glycosylation reactions can be facilitated using catalysts like Lewis acids or enzymes such as glycosyltransferases.

Major Products: The primary products of these reactions include glucose, glucose derivatives, and various oligosaccharides .

Comparación Con Compuestos Similares

Cellobiose: A disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond.

Maltose: A disaccharide with an α-1,4-glycosidic bond between two glucose units.

Lactose: A disaccharide consisting of glucose and galactose linked by a β-1,4-glycosidic bond.

Uniqueness: Laminaribiose is unique due to its β-1,3-glycosidic linkage, which imparts distinct structural and functional properties. Unlike cellobiose and maltose, this compound is less susceptible to hydrolysis by common digestive enzymes, making it a valuable component in dietary fibers and prebiotics .

Propiedades

Número CAS |

34980-39-7 |

|---|---|

Fórmula molecular |

C12H22O11 |

Peso molecular |

342.30 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12+/m1/s1 |

Clave InChI |

YGEHCIVVZVBCLE-CRLSIFLLSA-N |

SMILES |

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |

Sinónimos |

laminarabiose laminaribiose nigerose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B1201575.png)

![3-[5-[[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxo-1H-imidazole-5-carboxylic acid](/img/structure/B1201577.png)